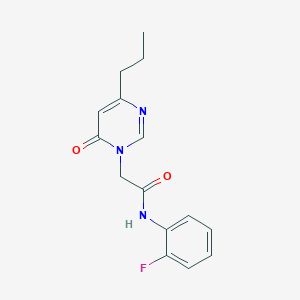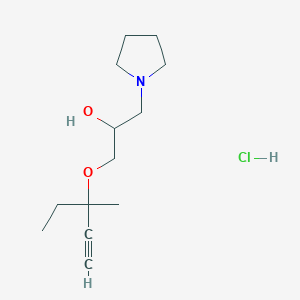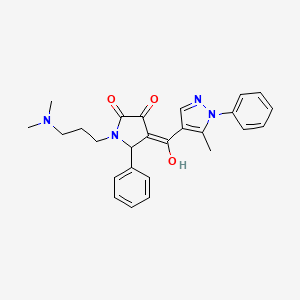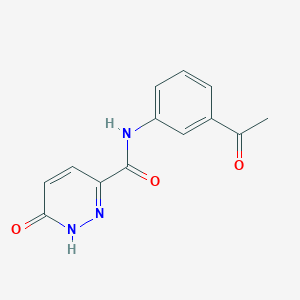
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one (DIB) is a novel synthetic compound that has been studied for its potential applications in a wide variety of scientific fields. This compound has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in both laboratory and clinical settings. In
Aplicaciones Científicas De Investigación
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one has been studied for its potential applications in a wide variety of scientific fields. It has been found to possess photodynamic properties, and has been studied for its potential use as a photodynamic therapy agent. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is not yet fully understood. However, it is believed to act by targeting the mitochondrial membrane, leading to the release of reactive oxygen species (ROS). This, in turn, leads to the disruption of cellular processes and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one have been studied in both in vitro and in vivo models. In vitro studies have revealed that 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is able to induce apoptosis in a variety of cancer cell lines, as well as inhibit the growth of bacteria and fungi. In vivo studies have demonstrated that 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is able to reduce inflammation and oxidative stress, as well as induce apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one in laboratory experiments include its high efficiency, low toxicity, and ability to induce apoptosis in a variety of cell lines. However, there are some limitations to using 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one in laboratory experiments. These include its instability in solution, and the fact that it is not easily soluble in water.
Direcciones Futuras
The potential future directions for 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one include its use as an anticancer agent, its potential use in photodynamic therapy, and its potential use in the treatment of bacterial and fungal infections. Additionally, further research is needed to better understand the mechanism of action of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one and to explore its potential applications in other fields, such as neurology and cardiology.
Métodos De Síntesis
The synthesis of 5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one has been studied extensively and there are several methods for its synthesis. One method involves the oxidation of 4-methoxybenzoic acid with iodosulfate, followed by condensation with benzoxazol-2(3H)-one. This method has been found to be efficient and yields a high yield of the desired product.
Propiedades
IUPAC Name |
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9I2NO4/c1-21-10-4-2-8(3-5-10)14(19)18-12-7-9(16)6-11(17)13(12)22-15(18)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXXKHTGDZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9I2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)


![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)

